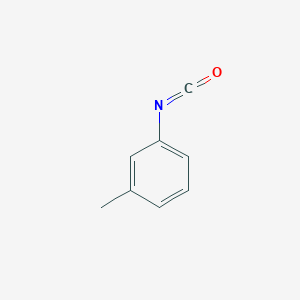

m-Tolyl isocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-7-3-2-4-8(5-7)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPGZWWUPFWALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060732 | |

| Record name | m-Tolyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-29-4 | |

| Record name | 3-Methylphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Tolyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-tolyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TOLYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR6QV3EC23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to m-Tolyl Isocyanate (CAS Number 621-29-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolyl isocyanate (CAS: 621-29-4), also known as 3-methylphenyl isocyanate, is a significant chemical intermediate in the synthesis of a variety of organic compounds.[1][2][3] Its high reactivity, attributed to the isocyanate functional group, makes it a valuable building block in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its chemical and physical properties, safety and handling procedures, spectroscopic data, and key applications, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[4][5] It is characterized by the chemical formula C₈H₇NO and a molecular weight of 133.15 g/mol .[2][3][6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 621-29-4 | [2][3] |

| Molecular Formula | C₈H₇NO | [2][3][6] |

| Molecular Weight | 133.15 g/mol | [2][3][6] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Density | 1.033 g/mL at 25 °C | [7] |

| Boiling Point | 75-76 °C at 12 mmHg | [4][7] |

| Flash Point | 65 °C (closed cup) | [2][7] |

| Refractive Index (n20/D) | 1.5305 | [4][7] |

| Vapor Pressure | 0.4 ± 0.4 mmHg at 25 °C (Predicted) | [8] |

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, inhaled, or absorbed through the skin and causes irritation to the eyes, skin, and respiratory tract.[1][9][10] It is also a combustible liquid and is sensitive to moisture.[1][11]

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | Harmful if swallowed.[10] |

| Acute Toxicity, Dermal | 4 | Warning | Harmful in contact with skin.[10] |

| Acute Toxicity, Inhalation | 1 | Danger | Fatal if inhaled.[6][7] |

| Skin Corrosion/Irritation | 1C / 2 | Danger / Warning | Causes severe skin burns and eye damage. / Causes skin irritation.[6][7] |

| Serious Eye Damage/Eye Irritation | 1 / 2 | Danger / Warning | Causes serious eye damage. / Causes serious eye irritation.[6][7] |

| Respiratory Sensitization | 1 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[6][7] |

| Skin Sensitization | 1 | Warning | May cause an allergic skin reaction.[6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) | Danger | May cause respiratory irritation.[7] |

Handling and Storage:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.[10]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][10]

-

It is moisture-sensitive and should be stored under an inert atmosphere.[1][11] Recommended storage is refrigerated at 2-8°C.[7]

Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, strong bases, alcohols, and amines.[1][10] It will react with water.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 399.65 MHz): δ 7.14 (t, 1H), 6.96 (d, 1H), 6.85 (s, 1H), 6.84 (d, 1H), 2.28 (s, 3H).[4][12]

-

¹³C NMR: The carbon spectrum shows characteristic peaks for the aromatic carbons, the methyl carbon, and the isocyanate carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong, characteristic absorption band for the isocyanate (-N=C=O) stretching vibration, which typically appears in the region of 2250-2275 cm⁻¹.[13][14][15]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 133.[10] Other significant fragments include peaks at m/z = 104 and 132.[10]

Experimental Protocols

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. A common reaction is the formation of carbamates (urethanes) upon reaction with alcohols.

General Protocol for Carbamate Synthesis:

This protocol describes a general procedure for the reaction of this compound with an alcohol to form the corresponding N-(m-tolyl)carbamate.

Materials:

-

This compound

-

Anhydrous alcohol (e.g., ethanol, butanol)

-

Anhydrous aprotic solvent (e.g., toluene, tetrahydrofuran)

-

Catalyst (optional, e.g., dibutyltin (B87310) dilaurate (DBTDL) or triethylamine (B128534) (TEA))

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a condenser.

-

Add this compound (1.0 equivalent) to the flask and dissolve it in the anhydrous solvent.

-

In a separate flask, prepare a solution of the alcohol (1.0-1.1 equivalents) in the anhydrous solvent.

-

Slowly add the alcohol solution to the stirring solution of this compound at room temperature. The reaction is often exothermic.

-

If a catalyst is used, it can be added at this point (typically 0.1-1 mol%).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared Spectroscopy (monitoring the disappearance of the isocyanate peak around 2270 cm⁻¹).

-

The reaction is typically stirred at room temperature until completion, which can take from a few minutes to several hours. Gentle heating may be applied to accelerate the reaction if necessary.

-

Upon completion, the reaction mixture can be concentrated under reduced pressure.

-

The crude product can then be purified by recrystallization or silica (B1680970) gel column chromatography.

Caption: General workflow for the synthesis of carbamates from this compound.

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of biologically active molecules, including pharmaceuticals and pesticides.[2]

Synthesis of Belinostat (B1667918) Analogues

This compound is used in the synthesis of analogues of Belinostat (PXD101), a histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma.[16][17][18] HDAC inhibitors work by altering the acetylation state of histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[2] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]

Signaling Pathway of Belinostat:

Belinostat exerts its anticancer effects through multiple signaling pathways. As an HDAC inhibitor, it promotes the acetylation of histones, leading to the re-expression of silenced tumor suppressor genes like p21, which in turn inhibits cyclin-dependent kinases and causes cell cycle arrest.[2] Belinostat can also induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Furthermore, it has been shown to modulate the TGF-β, Wnt, Notch, and Hedgehog signaling pathways.[1][3]

Caption: Simplified signaling pathway of Belinostat as an HDAC inhibitor.

Synthesis of Cholecystokinin (B1591339) (CCK) Receptor Antagonists

This compound has been used as a reagent in the synthesis of analogues of cholecystokinin (CCK) type-B receptor antagonists.[4][19] CCK is a peptide hormone with roles in digestion and as a neurotransmitter in the brain.[11] There are two main subtypes of CCK receptors, CCKA and CCKB.[5] CCKB receptors are found predominantly in the central nervous system and are implicated in anxiety and pain perception.[5] Antagonists of the CCKB receptor are therefore of interest for the development of anxiolytic and analgesic drugs.[5]

Mechanism of CCK Receptor Antagonists:

CCK receptor antagonists function by competitively binding to CCK receptors without activating them.[11] This blocks the endogenous ligand, CCK, from binding and initiating its downstream signaling pathways.[11] In the central nervous system, blocking CCKB receptors can modulate neurotransmitter release, such as dopamine, and has been shown to have antidepressant-like effects in preclinical models.[20][21]

Caption: Mechanism of action of a cholecystokinin B (CCKB) receptor antagonist.

Conclusion

This compound is a versatile and reactive chemical intermediate with important applications in the synthesis of pharmaceuticals. Its proper handling is crucial due to its hazardous nature. A thorough understanding of its properties, reactivity, and applications, as detailed in this guide, is essential for researchers and scientists working in drug discovery and development. The ability to incorporate the m-tolyl group into complex molecules via the isocyanate handle allows for the generation of novel compounds with potential therapeutic benefits, as exemplified by its use in the development of HDAC inhibitors and CCK receptor antagonists.

References

- 1. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]

- 3. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(621-29-4) 13C NMR [m.chemicalbook.com]

- 5. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Page loading... [wap.guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. This compound(621-29-4) 1H NMR [m.chemicalbook.com]

- 13. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 14. researchgate.net [researchgate.net]

- 15. azom.com [azom.com]

- 16. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medkoo.com [medkoo.com]

- 19. This compound | 621-29-4 [chemicalbook.com]

- 20. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 21. Cholecystokinin B receptor antagonists for the treatment of depression via blocking long-term potentiation in the basolateral amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of m-Tolyl Isocyanate in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

m-Tolyl isocyanate, a key aromatic isocyanate, serves as a versatile building block and analytical tool in various research and development sectors. Its reactive isocyanate group readily engages in nucleophilic addition reactions, making it a valuable reagent in organic synthesis, polymer chemistry, and analytical method development. This technical guide provides an in-depth overview of the primary research applications of this compound, complete with experimental insights and data presentation to support laboratory work.

Core Applications in Research

The utility of this compound in a research context can be broadly categorized into three main areas:

-

Intermediate in Organic Synthesis: It is a crucial precursor in the synthesis of complex organic molecules, including pharmacologically active compounds.

-

Monomer in Polymer Science: The isocyanate functionality allows for its use in the production of various polymers, such as polyurethanes and polyureas.

-

Derivatizing Agent for Analytical Chemistry: Its reactivity is harnessed to modify analytes, enhancing their detectability and chromatographic performance.

In-depth Application Analysis

Intermediate for the Synthesis of Bioactive Molecules

This compound is an important intermediate in the synthesis of targeted therapeutic agents. A notable example is its role in the preparation of histone deacetylase (HDAC) inhibitors, such as Belinostat (PXD101). While the publicly available synthesis routes may not always specify the exact isomer, the general pathway involves the reaction of a tolyl isocyanate with an appropriate amine-containing scaffold to form a urea (B33335) linkage, a common structural motif in many drug candidates.

Illustrative Synthetic Pathway: Formation of a Urea Linkage

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic carbon of the isocyanate group.

Caption: General reaction scheme for urea synthesis.

A patent for the synthesis of Belinostat outlines a multi-step process where an intermediate is reacted with an aniline (B41778) derivative, which could be conceptually similar to using m-toluidine (B57737) to generate an isocyanate or reacting an amine with this compound.[1]

Monomer for Polymer Synthesis

This compound can undergo polymerization to form poly(this compound), a type of polyamide. Anionic polymerization is a common method to achieve this, often yielding polymers with a helical structure.[2]

Experimental Protocol: Anionic Polymerization of this compound

The living anionic polymerization of isocyanates allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity.[2][3]

Initiator: Lanthanum isopropoxide has been reported as an effective initiator for the polymerization of this compound.[2]

General Procedure:

-

Solvent and Monomer Purification: Rigorous purification of the solvent (e.g., THF) and the this compound monomer is crucial to eliminate protic impurities that can terminate the living polymerization. This typically involves distillation over drying agents like calcium hydride.

-

Reaction Setup: The polymerization is carried out under an inert atmosphere (e.g., argon or nitrogen) in a flame-dried Schlenk flask.

-

Initiation: The initiator, such as lanthanum isopropoxide, is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C).

-

Polymerization: The purified this compound monomer is added dropwise to the initiator solution. The reaction is allowed to proceed for a set time.

-

Termination: The polymerization is terminated by the addition of a quenching agent, such as methanol (B129727).

-

Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

Table 1: Typical Reaction Parameters for Anionic Polymerization of Isocyanates

| Parameter | Value/Condition |

| Initiator | Lanthanum isopropoxide, Sodium naphthalenide with additives |

| Solvent | Anhydrous THF, Toluene |

| Temperature | -78 °C to Room Temperature |

| Atmosphere | Inert (Argon or Nitrogen) |

| Termination Agent | Methanol |

Visualization of the Polymerization Workflow

Caption: Workflow for anionic polymerization.

Spectroscopic Characterization of Polyisocyanates

The formation of poly(this compound) can be monitored by Fourier-transform infrared (FTIR) spectroscopy. The characteristic strong absorption band of the isocyanate group (-N=C=O) around 2270 cm⁻¹ will disappear, while new bands corresponding to the amide carbonyl group (C=O) of the polymer backbone will appear around 1700 cm⁻¹.[4][5]

Derivatizing Agent for Analytical Applications

This compound is an effective derivatizing agent for polar molecules containing active hydrogen atoms, such as alcohols, phenols, amines, and thiols. The resulting derivatives are typically less polar, more volatile, and more amenable to analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The derivatization often introduces a chromophore or a group that enhances ionization efficiency in mass spectrometry (MS). While much of the detailed literature focuses on its isomer, p-tolyl isocyanate, the principles and procedures are directly applicable to the meta-isomer.[4][6]

Reaction Mechanism and Selectivity

The derivatization reaction is a nucleophilic addition to the isocyanate. The reaction is highly efficient for -OH and -SH groups. Notably, it does not typically react with carboxylic acids or phosphonic acids under standard conditions, offering a degree of selectivity.[4]

Experimental Protocol: Derivatization of Alcohols for GC-MS Analysis

This protocol is adapted from studies using p-tolyl isocyanate.[4][7]

-

Sample Preparation: A solution of the alcohol in an aprotic solvent (e.g., acetonitrile, dichloromethane) is prepared.

-

Reagent Addition: A slight excess of this compound is added to the sample solution.

-

Reaction: The mixture is typically vortexed and allowed to react at room temperature. The reaction is often rapid, completing within minutes.

-

Analysis: An aliquot of the reaction mixture is directly injected into the GC-MS system.

Table 2: Typical GC-MS Parameters for Analysis of Derivatized Alcohols

| Parameter | Value/Condition |

| GC Column | Non-polar or semi-polar capillary column (e.g., DB-5ms) |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 50 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) |

| MS Detector | Quadrupole or Time-of-Flight |

Workflow for Derivatization and GC-MS Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

synthesis route for m-Tolyl isocyanate

An In-depth Technical Guide to the Synthesis of m-Tolyl Isocyanate

This guide provides a comprehensive overview of the primary synthesis routes for this compound (3-methylphenyl isocyanate), a key chemical intermediate in the pharmaceutical and agrochemical industries.[1] The document details both the conventional phosgenation process and modern non-phosgene alternatives, presenting experimental protocols, quantitative data, and reaction pathway diagrams for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a combustible, light-yellow liquid with the chemical formula CH₃C₆H₄NCO.[2] It is sensitive to moisture and should be stored in a cool, dry, and well-ventilated place, typically refrigerated between 2-8°C.[2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 621-29-4 | |

| Molecular Formula | C₈H₇NO | |

| Molecular Weight | 133.15 g/mol | |

| Appearance | Light yellow, clear liquid | [2] |

| Density | 1.033 g/mL at 25°C | |

| Boiling Point | 75-76°C at 12 mmHg | |

| Refractive Index | n20/D 1.5305 | |

| Synonyms | 3-Methylphenyl isocyanate, Isocyanic acid m-tolyl ester | [4][5] |

Synthesis Routes

The synthesis of isocyanates is dominated by the phosgene (B1210022) process, though safety and environmental concerns have driven the development of several non-phosgene alternatives.[6]

Phosgenation Route

The industrial production of this compound, like other aromatic isocyanates, typically involves the reaction of the corresponding primary amine (m-toluidine) with phosgene (COCl₂) in an inert solvent.[6][7][8] This process is generally carried out in two stages.

-

Carbamoyl (B1232498) Chloride Formation (Cold Phosgenation): m-Toluidine reacts with phosgene at relatively low temperatures (e.g., 65-80°C for TDI production) to form m-tolylcarbamoyl chloride and hydrogen chloride. An amine hydrochloride intermediate may also form, which then reacts with more phosgene.[7][9]

-

Thermolysis to Isocyanate (Hot Phosgenation): The reaction mixture is heated to a higher temperature (e.g., 90-200°C) to thermally decompose the carbamoyl chloride into this compound and hydrogen chloride.[7][8]

Common solvents for this process include monochlorobenzene and o-dichlorobenzene.[7][9]

References

- 1. M Tolyl Isocyanate Market 2025 Forecast to 2032 [24chemicalresearch.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. CAS No.621-29-4,this compound Suppliers [lookchem.com]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tech-Type: Amine Phosgenation to Isocyanate [portfolio-pplus.com]

- 8. A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20150246873A1 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]

physical properties of 3-methylphenyl isocyanate

An In-depth Technical Guide to the Physical Properties of 3-Methylphenyl Isocyanate

Introduction

3-Methylphenyl isocyanate, also known as m-tolyl isocyanate or m-toluyl isocyanate, is an aromatic organic compound belonging to the isocyanate family. Its chemical structure consists of a benzene (B151609) ring substituted with a methyl group and a highly reactive isocyanate functional group (-N=C=O) at positions 3 and 1, respectively. This reactivity makes it a valuable intermediate in the synthesis of a wide range of materials, most notably polyurethanes, as well as pharmaceuticals and pesticides. Understanding its physical properties is critical for its safe handling, storage, and effective use in various chemical processes. This guide provides a detailed overview of these properties, experimental methodologies for their determination, and key reactivity pathways.

Physical and Chemical Properties

The core physical and chemical characteristics of 3-methylphenyl isocyanate are summarized below. These values are essential for modeling its behavior in chemical reactions, ensuring proper storage conditions, and implementing safety protocols.

| Property | Value | Reference |

| CAS Number | 621-29-4 | [1] |

| Molecular Formula | C₈H₇NO (or CH₃C₆H₄NCO) | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Liquid | |

| Density | 1.033 g/mL at 25 °C | [1] |

| Boiling Point | 75-76 °C at 12 mmHg | [1] |

| Refractive Index (n20/D) | 1.5305 | [1] |

| Flash Point | 65 °C (149 °F) | [1] |

| Solubility | Reacts with water.[3][4] | |

| Storage Temperature | 2-8°C |

Reactivity and Stability

The isocyanate (-NCO) group is highly electrophilic, making 3-methylphenyl isocyanate reactive toward a wide range of nucleophiles, particularly compounds containing active hydrogen atoms like alcohols, amines, and water.[3][4]

-

Reaction with Water : It reacts with water or moisture to form an unstable carbamic acid intermediate, which then decomposes to produce 3-methylaniline and carbon dioxide gas.[3][4] This reaction can be vigorous and generate significant heat and pressure, which is a critical safety consideration for storage and handling.[3]

-

Reaction with Alcohols : The reaction with alcohols is fundamental to the production of polyurethanes, forming a stable urethane (B1682113) linkage.

-

Polymerization : Isocyanates can self-polymerize, especially in the presence of catalysts or at elevated temperatures.[3][5] This can be an exothermic and potentially hazardous reaction.

Due to its reactivity with water, it must be stored under dry, inert conditions to maintain its purity and prevent hazardous pressure buildup in sealed containers.[6]

Experimental Protocols for Property Determination

The determination of the physical properties of liquid reagents like 3-methylphenyl isocyanate follows well-established laboratory procedures.

1. Boiling Point Determination (Reduced Pressure)

Given that isocyanates can be heat-sensitive, determining the boiling point under reduced pressure (vacuum distillation) is standard practice to prevent thermal decomposition.

-

Principle : The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure of the system. By reducing the system pressure, the boiling point is lowered.

-

Methodology :

-

A small quantity of the liquid is placed in a distillation flask with boiling chips.

-

The flask is connected to a distillation head, condenser, and receiving flask. A vacuum pump is attached to the system via a manometer to monitor the pressure.

-

The system is evacuated to the desired pressure (e.g., 12 mmHg).

-

The flask is gently heated.

-

The temperature is recorded when the liquid boils steadily and condensate drips into the receiver at a constant rate. This temperature is the boiling point at that specific pressure.

-

References

- 1. 3-Methylphenyl isocyanate [oakwoodchemical.com]

- 2. This compound | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 6. 3-(Methylthio)phenyl isocyanate, 96% | Fisher Scientific [fishersci.ca]

m-Tolyl isocyanate mechanism of reaction with nucleophiles

An In-depth Technical Guide on the Reaction Mechanism of m-Tolyl Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms between this compound (m-TI) and various nucleophiles. It covers the core principles of isocyanate reactivity, detailed pathways with specific nucleophiles, kinetic data, catalytic effects, and experimental methodologies for studying these reactions.

Introduction to this compound Reactivity

This compound (m-TI), an aromatic isocyanate, is a key intermediate in the synthesis of various compounds, including pharmaceuticals and polymers.[][2] Its reactivity is dominated by the electrophilic nature of the carbon atom within the isocyanate functional group (-N=C=O). This carbon is susceptible to attack by a wide range of nucleophiles.[3]

The general mechanism involves a nucleophilic addition to the carbonyl carbon, followed by a proton transfer to the nitrogen atom.[3] The presence of the electron-donating methyl group on the aromatic ring in the meta position slightly modulates the reactivity of the isocyanate group compared to unsubstituted phenyl isocyanate. An electron-withdrawing group would typically increase the electrophilicity and enhance reactivity, while an electron-donating group like methyl can slightly lower it.[3]

General Mechanism of Nucleophilic Addition

The reaction of an isocyanate with a proton-donating nucleophile (H-Nu) proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the isocyanate group.

-

Proton Transfer: A proton is transferred from the nucleophile to the nitrogen atom of the isocyanate, forming the final stable addition product.

References

Spectroscopic Profile of m-Tolyl Isocyanate: A Technical Guide

Introduction: m-Tolyl isocyanate (3-methylphenyl isocyanate), a key intermediate in the synthesis of polyurethanes, agrochemicals, and other specialty chemicals, requires precise analytical characterization to ensure purity and structural integrity. This technical guide provides an in-depth overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No: 621-29-4; Molecular Formula: C₈H₇NO; Molecular Weight: 133.15 g/mol ).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (399.65 MHz, CDCl₃) [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.14 | m | 1H | Aromatic CH |

| 6.96 | m | 1H | Aromatic CH |

| 6.85 | m | 1H | Aromatic CH |

| 6.84 | m | 1H | Aromatic CH |

| 2.28 | s | 3H | Methyl (-CH₃) |

¹³C NMR Data (Predicted)

Note: Experimental ¹³C NMR chemical shift data was not available in the searched databases. The following are predicted values based on standard chemical shift ranges for similar aromatic compounds.

| Chemical Shift (ppm) | Assignment |

| ~139 | Aromatic C-CH₃ |

| ~132 | Aromatic C-NCO |

| ~129 | Aromatic CH |

| ~125 | Isocyanate (-N=C=O) |

| ~124 | Aromatic CH |

| ~121 | Aromatic CH |

| ~118 | Aromatic CH |

| ~21 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a very strong and sharp absorption band for the isocyanate group.

Principal IR Absorption Bands (Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium-Weak | Methyl C-H Stretch |

| ~2270 | Very Strong, Sharp | Isocyanate (-N=C=O) Asymmetric Stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1400-1350 | Medium | Methyl C-H Bend |

| ~900-675 | Strong | Aromatic C-H Out-of-Plane Bend |

Mass Spectrometry (MS)

The mass spectrum is obtained using Electron Ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions.

Major Fragments in EI-MS [3]

| m/z | Relative Intensity (%) | Assignment |

| 133 | 100.0 | [M]⁺ (Molecular Ion) |

| 104 | 60.6 | [M - CO - H]⁺ or [M - NCO]⁺ (Loss of isocyanate group) |

| 132 | 36.7 | [M - H]⁺ |

| 78 | 24.9 | [C₆H₆]⁺ (Benzene cation) |

| 105 | 22.6 | [M - CO]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data integrity.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solution should be prepared in a clean, dry vial.

-

Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine.

-

Data Acquisition:

-

Locking: The spectrometer locks onto the deuterium (B1214612) signal of the CDCl₃ solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized by either manual or automated shimming procedures to achieve sharp, symmetrical peaks.

-

Tuning: The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Acquisition: A standard one-pulse experiment is typically used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan. The resulting spectrum of absorbance or transmittance versus wavenumber is recorded.

-

Cleaning: After the measurement, thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe.

Mass Spectrometry (GC-MS with Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through the GC column, which separates it from the solvent and any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded by a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for this compound.

References

m-Tolyl isocyanate health and safety information

An In-depth Technical Guide to the Health and Safety of m-Tolyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for this compound (CAS No. 621-29-4), a compound utilized as a pharmaceutical and pesticide intermediate and in the synthesis of various organic molecules.[1] Due to its high reactivity, this compound presents significant health hazards that necessitate strict adherence to safety protocols in a laboratory or industrial setting.

Chemical and Physical Properties

This compound is a clear, colorless to pale yellow liquid.[2][3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | [2][3] |

| Boiling Point | 75-76 °C @ 12 mmHg | [2] |

| Flash Point | 65 °C (149 °F) | [1] |

| Density | 1.033 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5305 | [2] |

| Storage Temperature | 2-8°C |

Toxicological Information

This compound is classified as harmful if swallowed, inhaled, or absorbed through the skin.[4] It is a possible sensitizer (B1316253) and can cause irritation to the eyes, skin, and respiratory tract.[4] Chronic exposure may lead to allergic respiratory reactions, such as asthma, and pulmonary edema.[4]

Table 2: Acute Toxicity Data for this compound

| Route | Species | Value | Reference(s) |

| Inhalation (LC50) | Rat | 33 mg/m³ (4 hours) | [4][5] |

| Rat | 30 mg/m³ (4 hours) | [4][5] | |

| Oral (LD50) | Not available | Not available | [2] |

| Dermal (LD50) | Not available | Not available | [2] |

Experimental Protocols: Detailed experimental protocols for the determination of the LC50 values cited are not publicly available in the referenced safety data sheets. Generally, such studies involve exposing groups of animals to different concentrations of the substance in the air for a defined period (e.g., 4 hours) and observing mortality over a subsequent period (typically 14 days). The concentration that is lethal to 50% of the test population is determined statistically.

Hazard Identification and Classification

This compound is associated with multiple hazard classifications. A summary of its GHS hazard statements is provided in Table 3.

Table 3: GHS Hazard Classifications for this compound

| Hazard Statement | Description | Reference(s) |

| H227 | Combustible liquid | [6] |

| H301 | Toxic if swallowed | [6] |

| H315 | Causes skin irritation | [6] |

| H317 | May cause an allergic skin reaction | [6] |

| H319 | Causes serious eye irritation | [6] |

| H330 | Fatal if inhaled | [6] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [6] |

| H335 | May cause respiratory irritation | [6] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mist.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or coveralls.[4][6]

-

Wash hands thoroughly after handling.[4]

-

Keep away from ignition sources, heat, sparks, and open flames.[4]

-

The substance is moisture-sensitive; avoid contact with water and moist air.[4]

Storage

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed.[4]

-

Refrigerated storage (below 4°C/39°F) is recommended.[4]

-

Store away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and amines.[2][4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical splash goggles or a face shield.[4][6]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and protective clothing to prevent skin contact.[4][7]

-

Respiratory Protection: If ventilation is inadequate or for high-concentration exposures, use a NIOSH-approved respirator with organic vapor cartridges.[4][7] A full-face respirator is often recommended.[7]

First Aid Measures

In case of exposure, immediate medical attention is required.[4]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water to drink. Seek immediate medical attention.[4][6]

Fire Fighting Measures

This compound is a combustible liquid.[4]

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Water spray can be used to cool fire-exposed containers, but do not get water inside containers.[4]

-

Fire Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

-

Hazardous Combustion Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen cyanide.[2][4]

Reactivity and Stability

-

Stability: Stable under normal temperatures and pressures. It is sensitive to moisture.[2][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, strong bases, alcohols, and amines.[2][4]

-

Hazardous Decomposition Products: Upon decomposition, it may release hydrogen cyanide, nitrogen oxides, carbon monoxide, and carbon dioxide.[2][4]

-

Hazardous Polymerization: Hazardous polymerization has not been reported.[2]

Isocyanates are highly reactive compounds. The isocyanate group (-N=C=O) readily reacts with nucleophiles, particularly compounds containing active hydrogen atoms.

Accidental Release Measures

In the event of a spill, immediate action is required to contain and clean up the material safely.

-

Evacuate personnel from the area.[6]

-

Remove all sources of ignition.[4]

-

Ensure adequate ventilation.[4]

-

Wear appropriate PPE.[4]

-

Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4]

-

Collect the absorbed material into a suitable container for disposal.[4]

-

Do not allow the product to enter drains.[6]

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

This technical guide is intended to provide essential health and safety information for experienced professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department for specific guidance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | 621-29-4 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of m-Tolyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of m-Tolyl isocyanate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide synthesizes available information, predicts solubility based on the chemical properties of this compound and related compounds, and provides detailed experimental protocols for solubility determination.

Introduction to this compound

This compound (meta-Tolyl isocyanate) is an aromatic organic compound with the chemical formula CH₃C₆H₄NCO. It exists as a clear, colorless to pale yellow liquid and is characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a toluene (B28343) backbone. This reactivity, particularly towards nucleophiles, is a critical factor influencing its solubility and stability in various solvents.

Factors Influencing Solubility

The solubility of this compound is governed by several factors:

-

Solvent Polarity: The principle of "like dissolves like" is central. This compound possesses both a nonpolar aromatic ring and a polar isocyanate group, suggesting it will be most soluble in solvents of intermediate polarity or in polar aprotic solvents.

-

Reactivity with Protic Solvents: A crucial consideration is the high reactivity of the isocyanate group with protic solvents, which contain acidic protons. This includes water, alcohols, and primary or secondary amines. These reactions can consume the isocyanate, affecting the interpretation of solubility measurements.

-

With Water: Reacts to form an unstable carbamic acid, which then decomposes into m-toluidine (B57737) and carbon dioxide.

-

With Alcohols: Reacts to form urethanes.

-

With Amines: Reacts to form ureas.

-

-

Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, for this compound, elevated temperatures can also accelerate the rate of reaction with protic solvents.

Predicted Solubility Profile

While specific quantitative data is scarce, a qualitative and predicted quantitative solubility profile for this compound in common organic solvents can be inferred from its structure and the known solubility of similar aromatic isocyanates like toluene diisocyanate (TDI). Aromatic isocyanates are generally miscible with a wide range of aprotic and nonpolar organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Predicted Quantitative Solubility (at 25°C) | Notes |

| Aprotic Polar | Acetone | Miscible | > 500 mg/mL | Expected to be an excellent solvent due to favorable dipole-dipole interactions. |

| Ethyl Acetate | Miscible | > 500 mg/mL | Good solubility is anticipated. | |

| Dimethylformamide (DMF) | Miscible | > 500 mg/mL | High solubility is expected. | |

| Dimethyl Sulfoxide (DMSO) | Miscible | > 500 mg/mL | High solubility is expected. | |

| Halogenated | Dichloromethane | Miscible | > 500 mg/mL | Expected to be a good solvent. |

| Chloroform | Miscible | > 500 mg/mL | Expected to be a good solvent. | |

| Carbon Tetrachloride | Miscible | > 500 mg/mL | Good solubility is anticipated. | |

| Aromatic | Toluene | Miscible | > 500 mg/mL | Excellent solvent due to structural similarity. |

| Benzene | Miscible | > 500 mg/mL | Excellent solvent due to structural similarity. | |

| Xylene | Miscible | > 500 mg/mL | Excellent solvent due to structural similarity. | |

| Ethers | Diethyl Ether | Miscible | > 500 mg/mL | Good solubility is anticipated. |

| Alkanes | Hexane | Soluble | 100 - 500 mg/mL | Lower solubility expected compared to polar or aromatic solvents. |

| Cyclohexane | Soluble | 100 - 500 mg/mL | Lower solubility expected compared to polar or aromatic solvents. | |

| Protic | Methanol | Reactive | Not Applicable | Will react to form a urethane. |

| Ethanol | Reactive | Not Applicable | Will react to form a urethane. | |

| Water | Sparingly Soluble/Reactive | ~10 g/L at 20°C[1] | Reacts with water. The stated solubility likely reflects a combination of dissolution and reaction. |

Disclaimer: The quantitative solubility predictions are estimations based on the properties of similar compounds and should be experimentally verified.

Experimental Protocol for Solubility Determination

Due to the reactivity of this compound, care must be taken when determining its solubility, especially in protic solvents where the rate of dissolution versus the rate of reaction must be considered. For aprotic solvents, a standard protocol for determining the solubility of a liquid in a liquid can be followed.

Objective: To determine the solubility of this compound in a given aprotic organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected aprotic organic solvent (anhydrous, high purity)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve for the analytical method.

-

Saturation Method: a. In a series of sealed vials, add a known volume of the solvent. b. To each vial, add an excess amount of this compound. c. Place the vials in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. d. After equilibration, stop stirring and allow any undissolved this compound to settle. e. Carefully extract an aliquot from the clear supernatant of each vial. f. Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analysis: a. Analyze the diluted samples using a validated GC or HPLC method. b. Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Data Reporting: a. Express the solubility in terms of g/100 mL or mol/L at the specified temperature. b. Repeat the experiment at different temperatures if the temperature dependence of solubility is required.

Safety Precautions: this compound is toxic and a lachrymator. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualizations

Logical Workflow for Solubility Prediction

The following diagram illustrates the logical process for predicting the solubility of this compound.

Caption: Logical workflow for predicting the solubility of this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, a strong understanding of its chemical nature allows for reliable predictions. It is expected to be highly soluble or miscible with most aprotic organic solvents, particularly aromatic and polar aprotic ones. Its reactivity with protic solvents is a critical factor that must be considered during any solubility determination or application. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for its effective use in research and development.

References

m-Tolyl Isocyanate: A Thermochemical Data Guide

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

m-Tolyl isocyanate (CAS 621-29-4), also known as 3-methylphenyl isocyanate, is an aromatic isocyanate that serves as a crucial intermediate in the synthesis of a wide range of products, including polyurethanes, pesticides, and pharmaceuticals. Its high reactivity, attributed to the isocyanate functional group (-NCO), makes it a versatile building block in organic chemistry.[1] A thorough understanding of its thermochemical properties is essential for process optimization, safety assessments, and the development of novel applications.

Physicochemical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| Appearance | Clear colorless to pale yellow liquid | |

| Density | 1.033 g/mL at 25 °C | |

| Boiling Point | 75-76 °C at 12 mmHg | |

| Flash Point | 65 °C (closed cup) | [2] |

| Refractive Index | 1.5295-1.5320 at 20 °C | |

| CAS Number | 621-29-4 | [1] |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of liquid organic compounds like this compound.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined from its standard enthalpy of combustion (ΔcH°), which is measured using bomb calorimetry.[3] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb").

Experimental Procedure:

-

Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within the combustion bomb. A cotton fuse of known mass and heat of combustion is positioned to ensure ignition.

-

Bomb Assembly: The bomb is sealed and pressurized with pure oxygen to approximately 3 MPa.[4]

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through an ignition wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after the combustion to determine the temperature change (ΔT).[3]

-

Analysis of Products: The contents of the bomb are analyzed post-combustion to quantify the formation of nitric acid and any unburned carbon, allowing for necessary corrections.[5]

-

Calculation: The heat released by the combustion is calculated from the temperature rise of the calorimeter system, which has been pre-calibrated using a standard substance with a known heat of combustion, such as benzoic acid. Corrections are applied for the heat of combustion of the fuse and the formation of nitric acid to determine the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) are then calculated using thermodynamic relationships.[3][4]

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The specific heat capacity (Cp) of a liquid can be accurately measured using Differential Scanning Calorimetry (DSC).[6] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.[7]

Experimental Procedure:

-

Sample and Reference Preparation: A known mass of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating-cooling-heating cycle at a constant rate (e.g., 10-20 °C/min).[6][8]

-

Data Collection: Three DSC scans are performed:

-

An initial scan with an empty pan to establish a baseline.

-

A scan with a sapphire standard for calibration, as its heat capacity is well-characterized.

-

A scan with the this compound sample.[9]

-

-

Calculation: The heat flow difference between the baseline and the sample scan is directly proportional to the specific heat capacity of the sample. By comparing the heat flow required to heat the sample with that required to heat the sapphire standard, the specific heat capacity of this compound can be determined as a function of temperature.[10]

Process and Experimental Workflow Visualizations

Industrial Synthesis of this compound

The primary industrial route for the production of this compound is the phosgenation of m-toluidine (B57737).[11] This process involves the reaction of m-toluidine with phosgene (B1210022) in an inert solvent.

Caption: Industrial production of this compound via phosgenation.

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a logical workflow for the experimental determination of the thermochemical properties of this compound.

Caption: Experimental workflow for thermochemical analysis.

References

- 1. This compound | C8H7NO | CID 69303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmagen - this compound [pharmagen.de]

- 3. academic.oup.com [academic.oup.com]

- 4. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 5. api.pageplace.de [api.pageplace.de]

- 6. mse.ucr.edu [mse.ucr.edu]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. infinitalab.com [infinitalab.com]

- 11. dsir.gov.in [dsir.gov.in]

Methodological & Application

Application Notes and Protocols for m-Tolyl Isocyanate as a Derivatizing Agent in HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly within the pharmaceutical and life sciences sectors. However, a significant challenge in HPLC is the analysis of compounds that lack a strong chromophore or fluorophore, rendering them difficult to detect using common UV-Vis or fluorescence detectors. To overcome this limitation, derivatization is employed to chemically modify the analyte, attaching a molecule that enhances its detectability.

m-Tolyl isocyanate is a versatile derivatizing agent for compounds containing active hydrogen atoms, such as primary and secondary amines, alcohols, and phenols. The reaction proceeds rapidly under mild conditions to form stable urea (B33335) (from amines) or carbamate (B1207046) (from alcohols and phenols) derivatives. These derivatives incorporate the tolyl group, which provides strong UV absorbance, thereby significantly improving detection limits and allowing for sensitive quantification by reverse-phase HPLC. This application note provides detailed protocols for the use of this compound as a pre-column derivatizing agent for the HPLC analysis of various analytes. While specific examples for the meta-isomer are less prevalent in literature than for the para-isomer, the principles and procedures are analogous.

Principle of Derivatization

This compound reacts with nucleophilic functional groups like primary amines, secondary amines, alcohols, and phenols. The electrophilic carbon atom of the isocyanate group (-N=C=O) is attacked by the lone pair of electrons on the nitrogen (in amines) or oxygen (in alcohols and phenols), leading to the formation of a stable covalent bond. This reaction is typically carried out in an aprotic organic solvent and can be facilitated by a basic catalyst.

The resulting derivatives exhibit enhanced hydrophobicity, which improves their retention on reverse-phase HPLC columns, and possess a strong UV chromophore from the tolyl group, enabling sensitive detection.

Applications

The derivatization with this compound is applicable to a wide range of analytes relevant to drug development and research, including:

-

Primary and Secondary Amines: Analysis of active pharmaceutical ingredients (APIs), metabolites, and biogenic amines.

-

Alcohols: Determination of alcohol-containing compounds, including drug substances and degradation products.

-

Phenols: Quantification of phenolic compounds in various matrices.

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol describes a general procedure for the derivatization of primary and secondary amines in a sample solution.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Triethylamine (TEA) or other suitable base (optional, as catalyst)

-

Methanol (B129727), HPLC grade (for quenching)

-

Sample containing the amine analyte

-

Standard solutions of the amine analyte

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Sample Preparation:

-

Accurately prepare a stock solution of the amine standard in a suitable solvent (e.g., ACN or DCM).

-

Prepare working standards by diluting the stock solution to the desired concentrations.

-

For unknown samples, perform necessary extraction and clean-up steps to isolate the amine-containing fraction. Ensure the final sample is dissolved in an aprotic solvent like ACN or DCM.

-

-

Derivatization Reaction:

-

To 100 µL of the sample or standard solution in a clean, dry vial, add 100 µL of a 1% (v/v) solution of this compound in ACN.

-

If catalysis is required, add 10 µL of a 1% (v/v) solution of TEA in ACN.

-

Vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 30 minutes, or at a slightly elevated temperature (e.g., 60°C) for 15 minutes to ensure complete reaction. Optimization of reaction time and temperature may be necessary for specific analytes.

-

-

Quenching:

-

Add 50 µL of methanol to the reaction mixture to quench any excess this compound.

-

Vortex the mixture for 30 seconds.

-

-

Sample Analysis:

-

Dilute the derivatized sample to a suitable volume with the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

-

Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system.

-

Protocol 2: Derivatization of Alcohols and Phenols

This protocol outlines a general method for the derivatization of alcohols and phenols. The reaction conditions may require more rigorous optimization, particularly the use of a catalyst and heating.

Materials:

-

This compound

-

Acetonitrile (ACN), HPLC grade

-

Pyridine or 4-Dimethylaminopyridine (DMAP) as a catalyst

-

Methanol, HPLC grade (for quenching)

-

Sample containing the alcohol or phenol (B47542) analyte

-

Standard solutions of the alcohol or phenol analyte

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Sample Preparation:

-

Prepare stock and working standard solutions of the alcohol or phenol in ACN.

-

Prepare unknown samples in ACN, ensuring they are free of water.

-

-

Derivatization Reaction:

-

To 100 µL of the sample or standard solution, add 100 µL of a 1% (v/v) solution of this compound in ACN.

-

Add 20 µL of a 1% (w/v) solution of DMAP in ACN.

-

Seal the vial and heat at 70°C for 60 minutes. Reaction conditions should be optimized for the specific analyte.

-

-

Quenching:

-

Cool the reaction mixture to room temperature.

-

Add 100 µL of methanol to quench the excess reagent.

-

-

Sample Analysis:

-

Dilute the sample with the mobile phase as needed.

-

Filter through a 0.45 µm syringe filter and inject into the HPLC.

-

HPLC Conditions

The following are typical starting conditions for the analysis of this compound derivatives. Method optimization is recommended for specific applications.

| Parameter | Recommended Conditions |

| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 50% B, increase linearly to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Data Presentation

Quantitative performance data for HPLC analysis following derivatization with isocyanates are summarized below. Note that this data is representative and may be derived from studies using phenyl isocyanate or p-tolyl isocyanate, but similar performance can be expected with this compound after method validation.

Table 1: Representative Performance Data for Isocyanate Derivatization in HPLC

| Analyte Class | Derivatizing Agent | Recovery (%) | Linearity (R²) | LOD (µg/mL) | Reference |

| Amines | Phenyl isocyanate | 95 - 105 | > 0.995 | 0.1 - 1.0 | Adapted |

| Alcohols | p-Tolyl isocyanate | 92 - 103 | > 0.99 | 0.5 - 2.0 | Adapted |

| Phenols | Phenyl isocyanate | 90 - 108 | > 0.99 | 0.2 - 1.5 | Adapted |

Mandatory Visualizations

Caption: Derivatization of an analyte with this compound.

Caption: General experimental workflow for HPLC analysis.

Conclusion

This compound is an effective derivatizing agent for the HPLC analysis of a variety of compounds containing primary/secondary amine, alcohol, and phenol functional groups. The derivatization procedure is straightforward and results in stable derivatives with strong UV absorbance, enabling sensitive and reliable quantification. The protocols and HPLC conditions provided in this application note serve as a valuable starting point for method development and validation in research, quality control, and drug development settings.

Application Notes and Protocols for the Derivatization of Alcohols with m-Tolyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the derivatization of alcohols with m-tolyl isocyanate to form the corresponding carbamates. This derivatization is a robust method frequently employed to enhance the analytical properties of alcohols for chromatographic analysis, particularly gas chromatography (GC), by increasing their volatility and thermal stability, and improving detection sensitivity.

Introduction

The derivatization of alcohols is a critical step in many analytical and synthetic procedures. The reaction of an alcohol with an isocyanate, such as this compound, yields a stable carbamate (B1207046) derivative. This process is particularly advantageous for analytical applications as it can significantly improve the chromatographic behavior of polar and non-volatile alcohols. The resulting m-tolyl carbamates are generally less polar and more volatile, making them amenable to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). This derivatization can lead to a significant increase in sensitivity, with some reports indicating a 10-fold increase in GC-MS signal intensity for analogous reactions.[1][2][3][4]

The reaction proceeds via a nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate. This reaction is typically efficient and clean, often proceeding to completion with minimal side products.[1]

Reaction Mechanism

The derivatization of an alcohol with this compound is a nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks the electrophilic carbon atom of the isocyanate group. This is followed by proton transfer to the nitrogen atom, resulting in the formation of a stable carbamate (urethane) linkage.

A simplified diagram showing the reactants and product of the derivatization reaction.

Experimental Protocols

Materials and Reagents

-

Alcohol sample

-

This compound (≥98% purity)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile, or hexane)

-

Quenching agent (e.g., methanol)

-

Small reaction vials with caps (B75204) (e.g., 2 mL autosampler vials)

-

Pipettes and syringes

-

Heating block or water bath

-

Vortex mixer

Safety Precautions: this compound is toxic and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

General Derivatization Protocol for GC-MS Analysis

This protocol is adapted from established procedures for tolyl isocyanate derivatization.[1]

-

Sample Preparation: Prepare a solution of the alcohol sample in an anhydrous solvent (e.g., 100 ppm in dichloromethane).

-

Reaction Setup: In a clean, dry reaction vial, add 200 µL of the alcohol solution.

-

Reagent Addition: Add a molar excess of this compound to the vial. For a 100 ppm alcohol solution, approximately 2 µL of this compound is typically sufficient.

-

Reaction: Cap the vial tightly and heat it at 60°C for 15-30 minutes in a heating block or water bath. The reaction can also be left at room temperature for a longer period (e.g., 1-2 hours) to proceed to completion.

-

Quenching: After the reaction is complete, cool the vial to room temperature. Add an excess of methanol (B129727) (e.g., 2 mL) to quench any unreacted this compound. The methanol reacts with the remaining isocyanate to form a methylcarbamate, which can be easily identified and separated during chromatographic analysis.

-

Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Protocol for Preparative Synthesis and Isolation

For the synthesis of larger quantities of m-tolyl carbamates for characterization or other applications, the following protocol can be used.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the alcohol in an anhydrous solvent (e.g., hexane (B92381) or toluene).

-

Reagent Addition: Add a 1.1 molar equivalent of this compound dropwise to the stirred solution at room temperature.

-

Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few minutes to several hours depending on the reactivity of the alcohol. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the strong isocyanate peak around 2250-2275 cm⁻¹).

-

Work-up and Purification:

-

For solid products: If the resulting carbamate is a solid and insoluble in the reaction solvent (e.g., hexane), it may precipitate out of the solution. The product can then be isolated by filtration, washed with cold solvent, and dried.

-

For liquid or soluble products: If the product is a liquid or soluble in the reaction solvent, the solvent can be removed under reduced pressure. The resulting crude product, which may be a liquid at room temperature, can be purified by vacuum distillation.

-

Quantitative Data

The table below summarizes the heats of reaction for various butyl alcohols with the three isomers of tolyl isocyanate, providing insight into the thermodynamics of the reaction.

| Alcohol | Isocyanate | Heat of Reaction (kcal/mole) |

| n-Butyl Alcohol | This compound | -23.8 |

| Isobutyl Alcohol | This compound | -23.5 |

| sec-Butyl Alcohol | This compound | -22.3 |

| n-Butyl Alcohol | p-Tolyl Isocyanate | -24.1 |

| Isobutyl Alcohol | p-Tolyl Isocyanate | -23.8 |

| sec-Butyl Alcohol | p-Tolyl Isocyanate | -22.8 |

| n-Butyl Alcohol | o-Tolyl Isocyanate | -23.5 |

| Isobutyl Alcohol | o-Tolyl Isocyanate | -23.2 |

| sec-Butyl Alcohol | o-Tolyl Isocyanate | -21.8 |

Data adapted from thermochemical studies of alcohol-isocyanate reactions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization of an alcohol with this compound for analytical purposes.

Workflow for alcohol derivatization with this compound.

Logical Relationship of Reactants and Products

The following diagram illustrates the chemical transformation during the derivatization process.

Formation of m-tolyl carbamate from an alcohol and this compound.

References

- 1. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. p-Tolyl isocyanate derivatization for analysis of CWC-related polar degradation products by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]